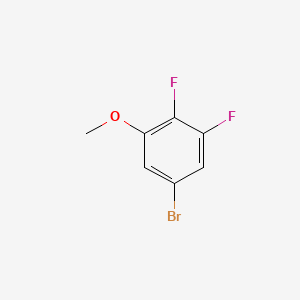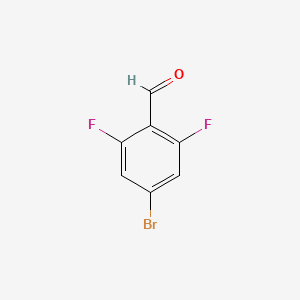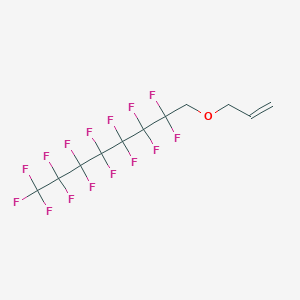
Allyl 1H,1H-perfluorooctyl ether
Descripción general
Descripción
Allyl 1H,1H-perfluorooctyl ether is a compound that falls within the category of fluorinated allyl ethers. These compounds are of interest due to their potential applications in modifying surface properties of materials, particularly in the context of thiol-ene photocurable systems. The presence of the perfluoroalkyl group in the molecule is responsible for imparting hydrophobic characteristics to surfaces, which can be highly desirable in various industrial applications for creating water-resistant coatings or films .
Synthesis Analysis
The synthesis of fluorinated allyl ethers, such as 1H,1H-perfluorooctyl ether, involves the allylation of corresponding 1H,1H-perfluoro alcohols. In the studies reviewed, two new fluorinated allyl ethers were synthesized, namely 1H,1H-perfluoro-1-heptylallyl ether and 1H,1H-perfluoro-1-decylallyl ether. These ethers were created for the purpose of surface modification in thiol-ene photocurable systems. The synthesis process is designed to be efficient and to produce the desired fluorinated allyl ethers in good yields .
Molecular Structure Analysis
The molecular structure of allyl 1H,1H-perfluorooctyl ether is characterized by the presence of an allyl group attached to a perfluorooctyl chain. The general formula for such compounds can be represented as CH2=CHCH2OCH2(CF2CF2)nH, where n indicates the number of perfluoroethyl units in the chain. The molecular structure is crucial as it dictates the physical and chemical properties of the compound, including its ability to form hydrophobic surfaces upon application .
Chemical Reactions Analysis
Allyl ethers, including those with perfluoroalkyl chains, can undergo various chemical reactions. For instance, allyl alcohol has been shown to react with polyfluoroalkyl chlorosulfites to form polyfluorinated alcohols under certain conditions. However, when the chain length of the polyfluoroalkyl group exceeds five carbon atoms, and in the presence of potassium carbonate, allyl ethers of polyfluorinated alcohols are formed instead. This indicates a specific orientation of the reaction centers in the intermediate structure, which facilitates the transformation into the desired allyl ethers . Additionally, reactions of allyl phenyl ether in high-temperature water have been studied, demonstrating that such ethers can undergo hydration and other transformations, which may be relevant to the behavior of allyl 1H,1H-perfluorooctyl ether under similar conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of allyl 1H,1H-perfluorooctyl ether are influenced by the fluorinated moiety of the molecule. The introduction of fluorinated allyl ethers, even in small amounts, to thiol-ene photocurable systems significantly alters the surface properties of the resulting films. The surfaces become hydrophobic, which is attributed to the selective enrichment of the fluorinated monomers on the film surfaces. This effect is dependent on the structure of the monomer and its concentration. The fluorinated allyl ethers do not require changes in curing conditions and do not affect the bulk properties of the materials, which is advantageous for maintaining the desired mechanical properties while achieving surface modification .
Aplicaciones Científicas De Investigación
Specific Scientific Field
This application falls under the field of Chemistry , specifically Organic Synthesis and Ionic Liquids Chemistry .
Summary of the Application
The insertion of a perfluorinated chain within an ionic liquid can provide improvements not just in terms of hydrophobicity and lipophobicity, but also viscosity, density as well as thermal stability . This makes “Allyl 1H,1H-perfluorooctyl ether” valuable in the synthesis of perfluorinated compounds and ionic liquids .
Methods of Application or Experimental Procedures
The synthesis of a perfluorinated imidazolium cation associated with a sulfonate anion required four steps from imidazole (cationic part) and three steps from sodium 4-hydroxybenzenesulfonate (anionic part) . The perfluorinated ionic liquid was fully characterized by nuclear magnetic resonance with 1 H-NMR, 19 F-NMR, 13 C-NMR, DEPT, COSY, HSQC, HMBC and IR spectroscopy .
Results or Outcomes
The two parts of the salt were confirmed by high-resolution mass spectrometry (HRMS), and thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) were combined to determine the thermal properties of this new compound .
Safety And Hazards
While specific safety and hazard information for Allyl 1H,1H-perfluorooctyl ether is not available in the retrieved sources, general safety measures for handling similar chemicals include avoiding contact with skin and eyes, preventing the formation of dust and aerosols, and using non-sparking tools .
Propiedades
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-pentadecafluoro-8-prop-2-enoxyoctane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F15O/c1-2-3-27-4-5(12,13)6(14,15)7(16,17)8(18,19)9(20,21)10(22,23)11(24,25)26/h2H,1,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPOFHGRLDJWXKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCC(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F15O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00370992 | |
| Record name | Allyl 1H,1H-perfluorooctyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Allyl 1H,1H-perfluorooctyl ether | |
CAS RN |
812-72-6 | |
| Record name | Allyl 1H,1H-perfluorooctyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2-Thienyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1272135.png)

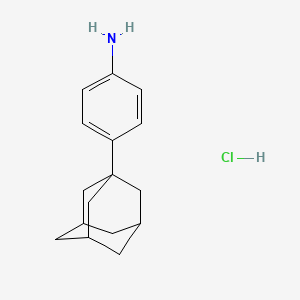


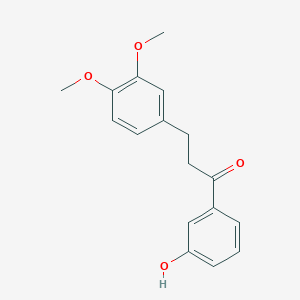
![3-Bromoimidazo[1,2-a]pyrazine](/img/structure/B1272155.png)
![4-Biphenyl-4-YL-2,3-dihydro-1H-benzo[B][1,4]diazepine](/img/structure/B1272156.png)
![9-Amino-1,2,3,4-tetrahydro-benzo[e][1,4]diazepin-5-one](/img/structure/B1272157.png)

